molecular formula C23H19N3O4S2 B11128177 [(5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

[(5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

Cat. No.: B11128177
M. Wt: 465.5 g/mol
InChI Key: ZYBOIPINWHYUQO-UNOMPAQXSA-N
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Description

    Chemical Name: [(5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

    Molecular Formula: CHNOS

    Common Names: Rhodanine-N-acetic acid, Rhodanine-3-acetic acid

  • This compound belongs to the class of thiazolidine derivatives and contains a pyrazole ring.
  • It has potential applications in various fields due to its unique structure.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves the condensation of an ethyl ester with a pyrazole derivative, followed by cyclization.

      Reaction Conditions: Specific conditions may vary, but typically involve refluxing the reactants in suitable solvents (e.g., ethanol or acetic acid).

      Industrial Production: While not widely produced industrially, laboratory-scale synthesis is feasible.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: These reactions yield derivatives with modified functional groups.

  • Scientific Research Applications

      Chemistry: Used as a building block in the synthesis of other compounds.

      Biology: Investigated for potential bioactivity (e.g., antimicrobial or antitumor properties).

      Medicine: Research on its pharmacological effects and potential drug development.

      Industry: Limited applications, but its unique structure may inspire novel materials.

  • Mechanism of Action

      Targets: The compound likely interacts with specific enzymes or receptors due to its functional groups.

      Pathways: Further studies are needed to elucidate the exact mechanisms.

  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C23H19N3O4S2

    Molecular Weight

    465.5 g/mol

    IUPAC Name

    2-[(5Z)-5-[[3-(3-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

    InChI

    InChI=1S/C23H19N3O4S2/c1-2-30-18-10-6-7-15(11-18)21-16(13-26(24-21)17-8-4-3-5-9-17)12-19-22(29)25(14-20(27)28)23(31)32-19/h3-13H,2,14H2,1H3,(H,27,28)/b19-12-

    InChI Key

    ZYBOIPINWHYUQO-UNOMPAQXSA-N

    Isomeric SMILES

    CCOC1=CC=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC(=O)O)C4=CC=CC=C4

    Canonical SMILES

    CCOC1=CC=CC(=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC(=O)O)C4=CC=CC=C4

    Origin of Product

    United States

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